molecular formula C11H9NO3 B025065 4-Hydroxy-2-methylquinoline-6-carboxylic acid CAS No. 103853-88-9

4-Hydroxy-2-methylquinoline-6-carboxylic acid

Cat. No.: B025065
CAS No.: 103853-88-9
M. Wt: 203.19 g/mol
InChI Key: ITVASGAVWSKXAT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylquinoline-6-carboxylic acid is a quinoline derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position of the quinoline ring. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid can be achieved through several methods. One common method involves the reaction of anthranilic acid derivatives . Another method utilizes copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source . These methods typically require specific reaction conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of environmentally benign solvents and catalysts, such as montmorillonite K-10, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, such as halogenated quinolines, hydroxylated quinolines, and methylated quinolines .

Scientific Research Applications

4-Hydroxy-2-methylquinoline-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Hydroxy-2-methylquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar quinoline structures but differ in the position and type of substituents on the quinoline ring. The unique combination of hydroxyl, methyl, and carboxylic acid groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-4-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVASGAVWSKXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357874
Record name 4-hydroxy-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103853-88-9
Record name 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103853-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-methylquinoline-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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